3-Fluoro-6-hydrazinylpyridazine
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Overview
Description
3-Fluoro-6-hydrazinylpyridazine is a chemical compound with the molecular formula C4H5FN4 and a molecular weight of 128.11 g/mol . It is a derivative of pyridazine, characterized by the presence of a fluorine atom at the third position and a hydrazinyl group at the sixth position on the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluoropyridazine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of 3-Fluoro-6-hydrazinylpyridazine may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored and controlled to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-hydrazinylpyridazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or other reduced forms.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-6-hydrazinylpyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Fluoro-6-hydrazinylpyridazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-hydrazinylpyridazine: Similar structure but with a chlorine atom instead of fluorine.
3-Bromo-6-hydrazinylpyridazine: Contains a bromine atom in place of fluorine.
3-Iodo-6-hydrazinylpyridazine: Features an iodine atom instead of fluorine
Uniqueness
3-Fluoro-6-hydrazinylpyridazine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(6-fluoropyridazin-3-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN4/c5-3-1-2-4(7-6)9-8-3/h1-2H,6H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUSMRQLNZZJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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